molecular formula C22H22ClNO5 B2737556 ethyl 5-{[(4-chlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate CAS No. 373618-22-5

ethyl 5-{[(4-chlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate

Cat. No. B2737556
CAS RN: 373618-22-5
M. Wt: 415.87
InChI Key: HTBPOLZBSAQSMM-UHFFFAOYSA-N
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Description

Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community . Various methods have been developed for the construction of indoles as a moiety in selected alkaloids .


Molecular Structure Analysis

The molecular structure of indole derivatives is complex and varies depending on the specific compound. For example, the linear formula for a similar compound, ETHYL 2-(((4-CHLOROPHENOXY)ACETYL)AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE, is C15H15ClN2O4S .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse and depend on the specific compound and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, the molecular weight of a similar compound, ETHYL 2-(((4-CHLOROPHENOXY)ACETYL)AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE, is 354.815 .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate has been synthesized and characterized, demonstrating the compound's potential in developing complex molecular structures with specific physical and chemical properties. The detailed characterization involved IR, NMR, MS, and single-crystal X-ray diffraction, highlighting its orthorhombic space group and the importance of intermolecular hydrogen bonds in stabilizing the structure (Liang Xiao-lon, 2015).

Chemical Modification and Properties

The synthesis, structure, and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate showcase the versatility of ethyl 3-amino-1H-pyrazole-4-carboxylate in chemical modifications, leading to a variety of acetylated products. These modifications reveal the influence of solvent polarity and the presence of catalytic bases on product yield, emphasizing the role of such derivatives in further chemical research (Anna Kusakiewicz-Dawid et al., 2007).

Biological Activity and Pharmacotherapy Potential

A study on ethyl 5-hydroxyindole-3-carboxylate derivatives as inhibitors of human 5-lipoxygenase, an enzyme involved in pro-inflammatory leukotrienes' biosynthesis, underscores the compound's relevance in pharmacotherapy for inflammatory and allergic diseases. Structure-activity relationship analysis indicated the significance of substituent positioning on biological activity, offering insights into designing effective inhibitors (A. Peduto et al., 2014).

Novel Fluorescence Properties

The fluorescence property of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, derived from a reaction involving acetylacetone, showcases the potential of such compounds in developing fluorescent materials for various scientific and industrial applications (Guo Pusheng, 2009).

Catalytic and Synthetic Methodologies

The development of an improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, resulting in a facile entry into 5-functionalized 3-isoxazolyl carboxylic acid derivatives, highlights the compound's utility in synthetic organic chemistry, particularly in generating prodrugs for central nervous system neurotransmitters (D. J. Burkhart et al., 2001).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on the specific compound and its biological target. Some indole derivatives have shown inhibitory activity against certain viruses .

Safety and Hazards

The safety and hazards associated with indole derivatives depend on the specific compound. For example, a similar compound, ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, has hazard statements H302,H315,H319,H335 .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of novel methods of synthesis and the investigation of their biological activities are areas of ongoing research .

properties

IUPAC Name

ethyl 5-[2-(4-chlorophenoxy)acetyl]oxy-1-ethyl-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO5/c1-4-24-14(3)21(22(26)27-5-2)18-12-17(10-11-19(18)24)29-20(25)13-28-16-8-6-15(23)7-9-16/h6-12H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBPOLZBSAQSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC(=O)COC3=CC=C(C=C3)Cl)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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